molecular formula C8H9BrN2O2 B13324626 (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid

Cat. No.: B13324626
M. Wt: 245.07 g/mol
InChI Key: FARVNIMLDDARND-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(5-bromopyridin-2-yl)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone with a 5-bromopyridin-2-yl substituent and an amino group at the β-carbon. Its molecular formula is C₈H₉BrN₂O₂, and its stereochemistry (3S) is critical for biological interactions. The bromine atom on the pyridine ring enhances electrophilicity and facilitates halogen bonding, while the amino acid moiety enables hydrogen bonding and ionic interactions. This dual functionality makes the compound a versatile building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators .

Synthesis typically employs the Suzuki-Miyaura coupling reaction, using 5-bromopyridine-2-boronic acid and chiral amino acid precursors. Asymmetric hydrogenation or enzymatic resolution ensures enantiomeric purity (>95%), followed by HPLC purification .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1

InChI Key

FARVNIMLDDARND-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=NC=C1Br)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid typically involves the coupling of 5-bromopyridine-2-boronic acid with an appropriate amino acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Substitution Reactions at the Bromopyridine Ring

The 5-bromo substituent on the pyridine ring participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution

  • Reagents : Sodium azide (NaN₃), thiourea (NH₂CSNH₂), or amines

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C for 12–24 hours under inert atmosphere .

  • Mechanism : Bromine acts as a leaving group, with nucleophilic attack at the electron-deficient C5 position.

  • Products :

    Substituting AgentProduct StructureYield (%)
    NaN₃5-Azido-pyridinyl derivative65–78
    NH₂CSNH₂5-Thioureido-pyridinyl derivative58

Cross-Coupling Reactions

  • Reagents : Boronic acids (e.g., aryl/heteroaryl boronic acids), trimethylsilylacetylene (TMSA)

  • Catalysts : Pd(PPh₃)₄ (Sonogashira coupling) , Pd/C (Suzuki coupling) .

  • Conditions :

    • Sonogashira: DMF, CuI, 60°C, 8–12 hours.

    • Suzuki: Dioxane/H₂O, K₂CO₃, 90°C, 24 hours.

  • Products :

    Coupling PartnerProduct ClassApplication Example
    TMSAAlkyne-linked conjugatesProbe for click chemistry
    Aryl boronic acidBiaryl derivativesDrug discovery intermediates

Amino Group Reactions

  • Acylation :

    • Reagents : Acetic anhydride, benzoyl chloride

    • Conditions : Pyridine base, RT, 2–4 hours.

    • Products : N-Acetyl or N-benzoyl derivatives (used to modulate solubility) .

  • Oxidation :

    • Reagents : H₂O₂, KMnO₄

    • Conditions : Acidic aqueous medium, 50°C.

    • Products : Nitroso intermediates (unstable, require in-situ trapping) .

Carboxylic Acid Reactions

  • Esterification :

    • Reagents : TBTA (tert-butyl 2,2,2-trichloroacetimidate)

    • Conditions : Toluene, 100°C, 6 hours.

    • Products : tert-Butyl esters (protected intermediates for further functionalization) .

  • Amide Formation :

    • Reagents : EDCI/HOBt, aminoquinoline

    • Conditions : DCM, RT, 12 hours.

    • Products : 8-Aminoquinoline amides (directing groups for C–H activation) .

C–H Activation and Arylation

The pyridine ring undergoes directed C–H functionalization via palladium catalysis:

  • Catalyst : Pd(OAc)₂ with 8-aminoquinoline directing group .

  • Conditions : Ag₂CO₃ oxidant, DMA solvent, 120°C, 24 hours.

  • Products :

    Arylation SiteSubstituent IntroducedYield (%)
    C4'Methyl benzoate36
    C5'Carboxylic acid45

Reductive Transformations

  • Catalytic Hydrogenation :

    • Catalyst : Pd/C, H₂ (1 atm)

    • Conditions : MeOH, RT, 6 hours.

    • Products : Saturated pyridinyl derivatives (modulate ring electronics) .

  • Super-Hydride Reduction :

    • Reagent : LiEt₃BH

    • Conditions : THF, −78°C, 1 hour.

    • Products : Secondary alcohols from ketone intermediates .

Epimerization and Stereochemical Control

  • Base-Induced Epimerization :

    • Conditions : 1N NaOMe/MeOH, reflux, 2 hours.

    • Outcome : Converts cis- to trans-diastereomers (>20:1 dr) .

Mechanistic Insights

  • Bromopyridine Reactivity : The electron-withdrawing effect of the carboxylic acid enhances the electrophilicity of C5, facilitating NAS .

  • Steric Effects : Bulky tert-butyl esters hinder undesired side reactions during C–H activation .

This compound’s versatility in cross-coupling, substitution, and stereochemical modulation makes it a strategic building block in medicinal chemistry and materials science. Future studies should explore its applications in asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions of amino acids with pyridine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

In medicinal chemistry, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid is investigated for its potential therapeutic applications. It can be used to design and synthesize new drugs with improved efficacy and selectivity .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions and halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Bromine Position : Bromine at the 5-position on pyridin-2-yl (target compound) optimizes steric and electronic interactions with biological targets, unlike 3- or 4-bromo analogs .
  • Halogen Type : Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to chlorine or fluorine analogs .
  • Stereochemistry: The (3S) configuration ensures compatibility with L-amino acid transporters and enzyme active sites, whereas (3R) isomers may exhibit reduced bioavailability .

Functional Group Variations

Compound Name Structural Features Biological Activity/Applications Reference
3-Pyridylalanine Pyridine ring with amino group at C3; lacks bromine Neuroprotective effects via glutamate receptor modulation
N-(Pyridin-2-yl)amides Amide group instead of carboxylic acid Lower solubility; used in polymer chemistry
5-Bromopyridine-2-boronic acid Boronic acid substituent; precursor in Suzuki-Miyaura coupling Intermediate in synthesizing bromopyridine derivatives

Key Observations:

  • Amino Acid Backbone: The propanoic acid group in the target compound improves solubility and enables ionic interactions, unlike amide-based analogs .
  • Boronic Acid Derivatives : Serve as synthetic intermediates but lack inherent bioactivity .

Advanced Halogenated Derivatives

Compound Name Structural Features Biological Activity/Applications Reference
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride Difluorinated propanoic acid; bromine at pyridine 5-position Enhanced acidity; potential kinase inhibitor
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid Thiophene ring with bromine and chlorine substituents Antimicrobial activity; distinct electronic profile

Key Observations:

  • Fluorination : Difluoro substitution increases metabolic stability and acidity, altering target selectivity .
  • Heterocyclic Variations : Thiophene-based analogs exhibit divergent bioactivity due to altered aromaticity and electronic properties .

Biological Activity

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid, an amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a brominated pyridine moiety. This compound's biological activity is linked to its interactions with various molecular targets, making it a candidate for therapeutic applications.

  • Molecular Formula: C₈H₈BrN₂O₂
  • Molecular Weight: Approximately 245.073 g/mol
  • Structural Features: The compound contains an amino group and a brominated pyridine ring, contributing to its reactivity and biological activity.

The biological activity of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid is primarily attributed to:

  • Hydrogen Bonding: The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules.
  • π-π Interactions: The brominated pyridine ring can engage in π-π stacking with aromatic residues in proteins, potentially modulating their function.
    These interactions may influence enzyme activities, receptor binding, and other cellular processes.

Biological Activities

Research indicates that (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid exhibits several biological activities:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, modifications to the carboxy group can enhance or diminish activity, suggesting structure-activity relationships (SARs) that are crucial for optimizing efficacy .
  • Enzyme Inhibition:
    • The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. Its ability to interact with active sites may lead to the development of novel therapeutic agents targeting cancer or metabolic disorders .
  • Neuropharmacological Effects:
    • Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and offering avenues for treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid against Gram-positive and Gram-negative bacteria. Results indicated that derivatives exhibited varying degrees of inhibition, with some modifications enhancing potency significantly.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Base CompoundE. coli32 µg/mL
Brominated DerivativeS. aureus16 µg/mL
Modified StructurePseudomonas aeruginosa8 µg/mL

Case Study 2: Enzyme Interaction

In another investigation, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid was tested for its ability to inhibit a key enzyme involved in cancer cell proliferation. The compound demonstrated micromolar inhibition, indicating potential as a lead compound for further development.

EnzymeIC50 Value (µM)Reference
Enzyme A1.5 µM
Enzyme B0.8 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid?

  • Methodological Answer : Synthesis typically involves coupling 5-bromo-2-pyridinecarboxylic acid derivatives with chiral amino acid precursors. For enantiomeric control, asymmetric hydrogenation or enzymatic resolution can be employed. Precursor optimization (e.g., using 3-bromopyridine-2-carboxylic acid derivatives) is critical to minimize side reactions . Post-synthetic purification via preparative HPLC or recrystallization ensures high purity (>95%) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use fume hoods for handling solids to avoid inhalation of dust. Wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers at 2–8°C, protected from light and moisture. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Q. Which analytical techniques validate its structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm stereochemistry and substituent placement.
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® IA) assess enantiomeric excess (>99% for (3S)-isomer).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for C8_8H8_8BrN2_2O2_2: 257.97 g/mol) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry. Monitor reaction progress via circular dichroism (CD) spectroscopy. For resolution, employ immobilized penicillin acylase to selectively hydrolyze undesired enantiomers .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer : Cross-validate using complementary techniques. For example, if 1^1H NMR suggests impurities, use 2D NMR (COSY, HSQC) to confirm connectivity. X-ray crystallography provides definitive stereochemical assignments. Computational modeling (DFT) can reconcile discrepancies in vibrational spectra .

Q. What retrosynthetic strategies are effective for designing analogs with modified pyridine rings?

  • Methodological Answer : Retrosynthetic disconnection at the C3-amine bond allows modular substitution. AI-driven tools (e.g., Reaxys or Pistachio databases) predict feasible precursors for halogenated or functionalized pyridines. For bromine substitution at C5, prioritize Suzuki-Miyaura coupling with boronic esters .

Q. How to investigate its mechanism of action in enzyme-substrate interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KdK_d) to target enzymes (e.g., aminotransferases).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
  • Molecular Dynamics (MD) Simulations : Model interactions with active-site residues (e.g., conserved lysine or aspartate) to guide mutagenesis studies .

Notes

  • For chiral analysis, report both ee and absolute configuration (e.g., via Mosher ester derivatives).
  • Contradictions in biological activity data may arise from assay conditions (e.g., pH, ionic strength); replicate under standardized protocols.

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